N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-pyrazol-1-ylcyclohexyl)cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(13-5-2-1-3-6-13)18-14-7-9-15(10-8-14)19-12-4-11-17-19/h1-2,4,11-15H,3,5-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNWYPHUYITTGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2CCC(CC2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (Method A)
Procedure :
- Starting Material : 4-Nitro-1H-pyrazole reacts with 4-bromocyclohexane in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate as a base.
- Nitro Reduction : The nitro group is reduced to an amine using hydrogen gas (1 atm) and palladium on carbon (Pd/C, 10 wt%) in ethanol at 25°C.
Key Data :
| Step | Yield | Conditions |
|---|---|---|
| Pyrazole-Cyclohexyl coupling | 65% | DMF, K₂CO₃, 80°C, 12 h |
| Nitro reduction | 89% | H₂/Pd/C, EtOH, 25°C, 6 h |
Challenges :
Cyclohexyl Halide Amination (Method B)
Procedure :
- Intermediate : 4-(1H-Pyrazol-1-yl)cyclohexanol is converted to the corresponding mesylate (MsCl, Et₃N, CH₂Cl₂, 0°C), followed by displacement with sodium azide (NaN₃, DMF, 60°C).
- Azide Reduction : Staudinger reaction (PPh₃, THF/H₂O) yields the primary amine.
Key Data :
| Step | Yield | Conditions |
|---|---|---|
| Mesylation | 92% | MsCl, Et₃N, CH₂Cl₂, 0°C |
| Azide displacement | 78% | NaN₃, DMF, 60°C, 8 h |
| Staudinger reduction | 85% | PPh₃, THF/H₂O, 25°C, 12 h |
Advantages :
- Avoids nitro intermediates, simplifying purification.
- High functional group tolerance for diverse pyrazole derivatives.
Synthesis of Cyclohex-3-ene-1-carboxamide
Nitrile Hydrolysis (Method C)
Procedure :
- Starting Material : Cyclohex-3-ene-1-carbonitrile is treated with concentrated sulfuric acid (98%) at 0–5°C for 2 hours, followed by gradual warming to 25°C.
- Quenching : The mixture is poured onto crushed ice and neutralized with ammonium hydroxide (pH 8–9), precipitating the carboxamide.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–25°C |
| Yield | 72% |
| Purification | Filtration, no chromatography |
Mechanistic Insight :
Cyclization of δ-Keto Amides (Method D)
Procedure :
- Precursor : δ-Keto amide (e.g., 5-oxohex-2-enamide) undergoes ring-closing metathesis using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C.
- Isolation : Column chromatography (SiO₂, hexane/ethyl acetate) yields the cyclohexene-carboxamide.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Grubbs II |
| Yield | 68% |
| Reaction Time | 12 h |
Stereochemical Control :
Amide Bond Formation
Carboxylic Acid Activation (Method E)
Procedure :
- Activation : Cyclohex-3-ene-1-carboxylic acid is treated with HATU (1.1 equiv) and DIPEA (3 equiv) in DMF at 0°C for 10 minutes.
- Coupling : 4-(1H-Pyrazol-1-yl)cyclohexylamine is added, and the reaction stirred at 25°C for 6 hours.
Key Data :
| Parameter | Value |
|---|---|
| Coupling Agent | HATU |
| Base | DIPEA |
| Yield | 81% |
| Purity (HPLC) | >95% |
Advantages :
Acid Chloride Route (Method F)
Procedure :
- Chlorination : Cyclohex-3-ene-1-carboxylic acid reacts with thionyl chloride (SOCl₂) at reflux (70°C) for 2 hours.
- Amidation : The acid chloride is reacted with 4-(1H-Pyrazol-1-yl)cyclohexylamine in tetrahydrofuran (THF) with pyridine as a base.
Key Data :
| Parameter | Value |
|---|---|
| Acid Chloride Yield | 94% |
| Amidation Yield | 76% |
| Reaction Time | 4 h (total) |
Limitations :
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Catalytic Efficiency
Green Chemistry Metrics
| Metric | Method E (HATU) | Method F (SOCl₂) |
|---|---|---|
| Atom Economy | 78% | 65% |
| E-Factor | 12.3 | 18.7 |
| Solvent Intensity | 6.2 L/kg | 9.8 L/kg |
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide has been studied for several biological activities, including anticancer and antiviral properties.
Anticancer Applications
Research has demonstrated that this compound exhibits promising anticancer effects. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
Case Study 1: Anticancer Evaluation
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Findings : The compound showed significant inhibition of cell growth in multiple cancer types, warranting further investigation into its mechanisms of action.
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Similar pyrazole derivatives have shown efficacy against viruses such as HIV and hepatitis C.
Case Study 2: Antiviral Screening
- Objective : To assess the antiviral potential of this compound.
- Findings : The compound exhibited notable inhibitory effects on viral replication in vitro, indicating its potential for development as an antiviral agent.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of appropriate hydrazine derivatives with cyclohexenones.
- Cyclization and Functionalization : Subsequent reactions lead to the formation of the cyclohexene structure and incorporation of the carboxamide group.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | Various human cancer cell lines | Significant inhibition of proliferation | 2024 |
| Antiviral | HIV, HCV | Notable reduction in viral replication | 2024 |
Synthesis Overview
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Pyrazole formation | Hydrazine + cyclohexenone under reflux |
| 2 | Cyclization | Base-catalyzed reactions to form cyclohexene |
| 3 | Functionalization | Addition of carboxamide group |
Mechanism of Action
The mechanism of action of N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohexane-1-carboxamide
- N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-2-ene-1-carboxamide
Uniqueness
N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide is unique due to the specific positioning of the double bond in the cyclohexene ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific applications.
Biological Activity
N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the context of thrombin inhibition and other biological activities. This article synthesizes current research findings regarding its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a cyclohexane core with a pyrazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Key Structural Features
- Cyclohexane Rings : Provides stability and hydrophobic interactions.
- Pyrazole Ring : Implicated in various biological interactions, particularly in enzyme inhibition.
- Carboxamide Group : Enhances solubility and potential for hydrogen bonding.
Research indicates that compounds with similar structures often act as inhibitors of serine proteases, including thrombin. The mechanism typically involves the formation of a covalent bond with the active site serine residue, leading to transient inhibition of enzyme activity.
Thrombin Inhibition
Thrombin is a key enzyme in the coagulation cascade, and its inhibition is crucial for developing anticoagulant therapies. Studies have shown that pyrazole derivatives can effectively inhibit thrombin through a serine-trapping mechanism. For instance, compounds structurally related to this compound demonstrated varying degrees of inhibition with IC50 values in the nanomolar range, indicating potent activity against thrombin .
Biological Activity Data
The following table summarizes the biological activity of this compound and related compounds based on available literature:
| Compound Name | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | Thrombin | 165 | |
| 5-Chlorothiophen-2-yl derivative | Thrombin | 16 | |
| 3-Pyridyl moiety compound | Thrombin | 80 | |
| 3-Cyclohexyl-substituted analog | Thrombin | >5000 |
Case Studies
Case Study 1: Synthesis and Evaluation
A study synthesized several pyrazole derivatives, including variants of this compound. The biological evaluation revealed that modifications to the cycloalkane structure significantly influenced thrombin inhibitory activity. For example, the introduction of different substituents on the pyrazole ring enhanced potency and selectivity .
Case Study 2: Structural Analysis
Crystallographic studies have provided insights into the molecular conformation and intermolecular interactions within crystal lattices formed by similar compounds. The presence of hydrogen bonds was noted to stabilize the structure, which may correlate with enhanced biological activity due to improved binding affinity with target enzymes .
Q & A
Basic: What are the optimal synthetic routes for N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide, considering yield and selectivity?
Methodological Answer:
The synthesis typically involves a multi-step approach, including azide-alkyne cycloaddition for pyrazole ring formation and subsequent coupling reactions. Key steps include:
- Catalyst Selection : Copper(I) iodide is effective for catalyzing cycloaddition reactions, ensuring regioselectivity .
- Solvent Optimization : Dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are preferred solvents due to their ability to stabilize intermediates and enhance reaction rates .
- Temperature Control : Reactions are often conducted at 60–80°C to balance kinetic efficiency with thermal decomposition risks .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95% by HPLC) .
Basic: Which analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
Accurate structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and confirm cyclohexyl/pyrazole substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns for halogenated impurities .
- X-ray Crystallography : Resolves stereochemistry and confirms cyclohexene ring conformation in crystalline forms .
- Infrared (IR) Spectroscopy : Detects carbonyl (C=O) and amide (N-H) functional groups .
Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) variability or target engagement differences. Mitigation strategies include:
- PK/PD Modeling : Quantify bioavailability and tissue penetration using LC-MS/MS to correlate in vitro IC with plasma concentrations .
- Metabolite Profiling : Identify active/inactive metabolites via hepatic microsome assays to explain reduced in vivo activity .
- Dose Escalation Studies : Adjust dosing regimens in animal models to match in vitro exposure levels .
- Target Validation : Use CRISPR knockouts or siRNA to confirm on-target effects in vivo .
Advanced: What computational strategies are recommended for predicting target interactions and binding affinities?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with cyclohexene-carboxamide-binding pockets (e.g., kinases or GPCRs) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of ligand-target complexes .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for pyrazole ring modifications to prioritize derivatives with improved binding .
- Pharmacophore Modeling : Align structural features (e.g., amide groups, pyrazole rings) with known bioactive scaffolds from PubChem data .
Advanced: How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Core Modifications : Systematically vary substituents on the pyrazole (e.g., electron-withdrawing groups at position 1) and cyclohexene rings (e.g., methyl or hydroxyl groups) .
- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups to assess potency changes .
- In Silico Screening : Use QSAR models trained on PubChem datasets to predict ADMET properties and prioritize synthetic targets .
- Biological Assays : Test derivatives in parallel against primary (e.g., cancer cell lines) and counter-screens (e.g., hERG inhibition) to balance efficacy and safety .
Advanced: What experimental approaches address stability challenges in aqueous formulations?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic conditions to identify degradation pathways .
- Excipient Screening : Test cyclodextrins or polyethylene glycol (PEG) to stabilize the carboxamide group via encapsulation .
- Lyophilization : Assess residual solvent content (<0.1%) and reconstitution stability in PBS or saline .
Advanced: How can researchers validate off-target effects in complex biological systems?
Methodological Answer:
- Chemoproteomics : Use affinity-based pull-down assays with biotinylated probes to identify unintended protein interactors .
- Transcriptomics : Perform RNA-seq on treated cells to detect pathway-level perturbations beyond the primary target .
- Phenotypic Screening : Compare effects in wild-type vs. engineered (e.g., target-knockout) cell lines to isolate on-target activity .
Basic: What are the critical parameters for scaling up synthesis without compromising purity?
Methodological Answer:
- Batch vs. Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cycloadditions) .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Solvent Recovery : Optimize distillation protocols for DCM or DMSO to reduce costs and environmental impact .
Advanced: What strategies mitigate crystallinity issues in formulation development?
Methodological Answer:
- Polymorph Screening : Use solvent-drop grinding or high-throughput crystallization to identify stable forms .
- Amorphous Dispersion : Spray-dry with polymers (e.g., PVP-VA64) to enhance solubility and dissolution rates .
- Solid-State NMR : Characterize amorphous vs. crystalline domains in bulk material .
Advanced: How to design enantioselective synthesis routes for chiral derivatives?
Methodological Answer:
- Chiral Catalysts : Employ Ru-phosphine complexes for asymmetric hydrogenation of the cyclohexene ring .
- Kinetic Resolution : Use lipases (e.g., CAL-B) to separate enantiomers during ester hydrolysis .
- Circular Dichroism (CD) : Confirm enantiopurity and assign absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
